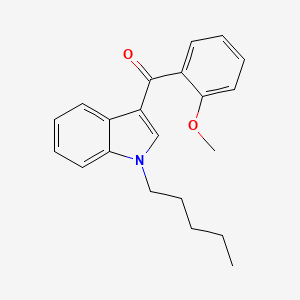

RCS-4 2-methoxy isomer

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-9-14-22-15-18(16-10-5-7-12-19(16)22)21(23)17-11-6-8-13-20(17)24-2/h5-8,10-13,15H,3-4,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRFLQZVMFTRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342665 | |

| Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345966-76-8 | |

| Record name | RCS-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RCS-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSN77ZL0GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Rcs 4 2 Methoxy Isomer

Established Synthetic Routes for Benzoylindole Core Structures

The benzoylindole core is a common structural motif in a variety of biologically active compounds. Its synthesis has been approached through several classical and contemporary methods.

A widely used method for the acylation of indoles at the 3-position is the Friedel-Crafts acylation . This reaction typically involves the use of an acyl chloride, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions, including temperature and solvent, are critical to prevent side reactions like over-acylation or polymerization.

More recent advancements have introduced alternative catalytic systems to improve efficiency and regioselectivity. For instance, palladium(II) catalysts have been employed for the direct acylation of indole (B1671886) via C-H activation, which avoids the need for pre-functionalized substrates and proceeds under milder conditions. Other catalytic systems, such as NbCl₅ and AgClO₄, have also been shown to facilitate regioselective acylation with high yields and shorter reaction times. Another approach involves the condensation of an indole with a benzoyl chloride derivative using a sodium hydroxide/tetrabutylammonium hydrogen sulfate (B86663) (TBAS) system in a solvent like dichloromethane. acs.org

It is important to note that the Fischer indole synthesis, a classic method for constructing the indole ring itself, is generally not suitable for preparing 3-benzoylindoles directly. This is because the electron-withdrawing nature of the benzoyl group can interfere with the critical sigmatropic rearrangement step of the Fischer synthesis.

Regioselective Synthesis of RCS-4 2-methoxy Isomer and Related Isomers

The synthesis of the this compound and its related positional isomers (e.g., 3-methoxy and 4-methoxy isomers) requires precise control over the placement of the methoxy (B1213986) group on the benzoyl moiety. This is achieved through regioselective synthetic strategies. researchgate.net

Synthesis of Methoxy-Substituted Indole Precursors

The synthesis of methoxy-substituted indoles is a key step in preparing the precursors for the final coupling reaction. Various methods can be employed to introduce a methoxy group onto the indole ring. The choice of method often depends on the desired position of the methoxy group. Established methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are commonly used to prepare methoxy-activated indoles. chim.it The reactivity of the indole nucleus is enhanced by the presence of methoxy substituents, which can influence the regiochemical outcome of subsequent reactions. chim.it

The synthesis of specific methoxy-substituted indole precursors is crucial for producing the various isomers of RCS-4. For example, to synthesize the this compound, a 1-pentylindole precursor is typically used, which is then coupled with a 2-methoxybenzoyl moiety.

Coupling Reactions for Methanone (B1245722) Formation

The formation of the methanone bridge between the indole and the methoxyphenyl ring is a critical step in the synthesis of the this compound. This is typically achieved through a coupling reaction. researchgate.net

One common approach is the Friedel-Crafts acylation of 1-pentylindole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. This reaction must be carefully controlled to ensure acylation occurs at the desired C3 position of the indole ring.

Alternatively, modern cross-coupling reactions can be employed. These reactions, often catalyzed by transition metals like palladium or copper, offer a high degree of control and efficiency. rsc.orgnrochemistry.combeilstein-journals.org For example, a Suzuki coupling could be used to link a boronic acid derivative of one component with a halide derivative of the other. mdpi.com Similarly, a Buchwald-Hartwig amination could be adapted to form the C-N bond if the synthetic strategy involves coupling the indole nitrogen to the benzoyl moiety. mdpi.com The Ullmann condensation is another classical copper-mediated reaction that can be used for the formation of C-O and C-N bonds, which could be relevant depending on the specific synthetic disconnection strategy. beilstein-journals.org

The following table summarizes a general synthetic approach for RCS-4 isomers:

| Precursor 1 (Indole) | Precursor 2 (Acyl Chloride) | Product |

| 1-Pentylindole | 2-Methoxybenzoyl chloride | This compound |

| 1-Pentylindole | 3-Methoxybenzoyl chloride | RCS-4 3-methoxy isomer |

| 1-Pentylindole | 4-Methoxybenzoyl chloride | RCS-4 |

Preparation of Analytical Reference Standards for this compound

The availability of pure analytical reference standards is essential for the accurate identification and quantification of the this compound in forensic and research settings. caymanchem.comunodc.org These standards are typically synthesized with high purity (≥98%) and are well-characterized using various analytical techniques. caymanchem.com

The preparation of these standards follows the synthetic routes described above, with a strong emphasis on purification and characterization. Purification is often achieved through techniques like column chromatography. acs.org Characterization is performed using methods such as:

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the methoxy group.

Ultraviolet (UV) Spectroscopy: To determine the maximum absorbance wavelengths (λmax). For the this compound, λmax values are observed at 214, 252, and 313 nm. caymanchem.com

Analytical standards for the this compound are commercially available from chemical suppliers and are often provided as a solution in a solvent like methanol (B129727). caymanchem.com

Synthetic Strategies for Analogues and Homologues of this compound

The synthetic methodologies used for the this compound can be readily adapted to produce a wide range of analogues and homologues. researchgate.net These structural modifications can include:

Varying the alkyl chain length: The N-pentyl group can be replaced with other alkyl chains (e.g., butyl, hexyl) to produce homologues like RCS-4-C4. researchgate.net

Altering the substitution on the benzoyl ring: Besides the methoxy group, other substituents like halogens, alkyl groups, or additional alkoxy groups can be introduced. semanticscholar.org

Modifying the indole ring: Substituents can be added to various positions of the indole nucleus.

The synthesis of these analogues and homologues follows the same general principles of precursor synthesis and coupling reactions. acs.orgresearchgate.net The flexibility of these synthetic routes allows for the systematic exploration of structure-activity relationships within this class of compounds. researchgate.net

Pharmacological Characterization of Rcs 4 2 Methoxy Isomer

Cannabinoid Receptor Binding Affinity and Efficacy Studies (In Vitro)

The RCS-4 2-methoxy isomer, also known as RCS-2, is a positional isomer of RCS-4, differing only in the location of the methoxy (B1213986) group on the benzoyl ring. oup.com While specific binding affinity (Ki) values for the 2-methoxy isomer are not extensively documented in publicly available literature, its functional activity and potency as a cannabinoid receptor agonist have been characterized through in vitro studies. caymanchem.comresearchgate.net These studies typically measure the concentration of a substance required to elicit a half-maximal response (EC50), providing a key indicator of the compound's potency.

A systematic exploration of the RCS-4 regioisomers demonstrated that all methoxyphenyl isomers act as agonists at both human CB1 and CB2 receptors. researchgate.netwikipedia.org The parent compound, RCS-4 (the 4-methoxy isomer), has been shown to be a potent cannabinoid receptor agonist, with reported Ki values of 26.6 nM for CB1 and 2.86 nM for CB2 receptors. nih.gov Animal studies have also demonstrated that RCS-4 exhibits high-affinity binding at the CB1 receptor, with reported values ranging from 0.59 to 22.5 nM, and functions as a full agonist. nih.gov

CB1 Receptor Agonism and Potency (In Vitro)

In vitro functional assays, specifically fluorometric imaging plate reader membrane potential assays, have determined the potency of the this compound at the human CB1 receptor. researchgate.net It demonstrates agonist activity with an EC50 value of 574 nM. researchgate.net This indicates that while it does activate the CB1 receptor, it is the least potent among the three methoxy positional isomers. researchgate.net For comparison, the parent compound RCS-4 (4-methoxy isomer) is significantly more potent, with a reported EC50 value of 146 nM. wikipedia.org Another study reported an EC50 value of 145 nM for RCS-4 at the CB1 receptor. nih.gov

CB2 Receptor Agonism and Potency (In Vitro)

The this compound also functions as an agonist at the human CB2 receptor. researchgate.net Its potency at this receptor is considerably higher than at the CB1 receptor, with a measured EC50 value of 27 nM. researchgate.net This suggests a degree of selectivity for the CB2 receptor over the CB1 receptor. In contrast, RCS-4 (4-methoxy isomer) is more potent at the CB2 receptor than its 2-methoxy counterpart, with an EC50 value of 46 nM. wikipedia.orgnih.gov

| Compound | CB1 Receptor (EC50 nM) | CB2 Receptor (EC50 nM) | Source |

|---|---|---|---|

| This compound (RCS-2) | 574 | 27 | researchgate.net |

| RCS-4 3-methoxy isomer (RCS-3) | 54 | 4.5 | researchgate.net |

| RCS-4 (4-methoxy isomer) | 146 | 46 | wikipedia.org |

Comparative Receptor Pharmacology with Other Synthetic Cannabinoids and Cannabinoids

When compared to other synthetic and classical cannabinoids, the RCS-4 series demonstrates significant activity. The parent compound, RCS-4, has been shown in cell-based assays to have a potency at the CB1 receptor that is approximately equivalent to that of Δ9-THC and the synthetic cannabinoid THJ-2201. canada.canih.gov The full rank order of potency for CB1 agonism in that study was: Win 55,212-2 > CP 55,940 > JWH-122-4 > Δ9-THC ≈ RCS-4 ≈ THJ-2201 > JWH-122-5 > JWH-122-7 > JWH-122-2 ≈ AB-CHMINACA > JWH-122-8 > JWH-122-6 > JWH-122-3. canada.canih.gov

The this compound structurally resembles JWH-250, another cannabimimetic indole (B1671886). caymanchem.com JWH-250 is characterized by a 2'-methoxy group on its phenylacetyl moiety and exhibits high affinity for both CB1 (Ki = 11 nM) and CB2 (Ki = 33 nM) receptors. caymanchem.com This structural similarity suggests a shared pharmacophore, although the functional potency of the this compound at the CB1 receptor is notably lower than the binding affinity of JWH-250. caymanchem.comresearchgate.net

Structure-Activity Relationships (SAR) within the RCS-4 Isomer Series

The pharmacological data from the RCS-4 isomers and their homologs provide a clear illustration of structure-activity relationships, where minor structural modifications lead to significant changes in receptor interaction. researchgate.net

Impact of Methoxy Group Position on Receptor Interactions

The position of the methoxy group on the benzoyl ring is a critical determinant of cannabinoid receptor potency within the RCS-4 series. researchgate.net

CB1 Receptor: The potency at the CB1 receptor follows the order: 3-methoxy > 4-methoxy > 2-methoxy. researchgate.net The 3-methoxy isomer (RCS-3) is the most potent CB1 agonist (EC50 = 54 nM), while the 2-methoxy isomer is the least potent (EC50 = 574 nM). researchgate.net The shift of the methoxy group to the ortho (2-position) appears to create steric or electronic effects that hinder optimal interaction with the CB1 receptor binding pocket. oup.comresearchgate.net

CB2 Receptor: A similar trend is observed at the CB2 receptor, with the potency order being 3-methoxy > 2-methoxy > 4-methoxy. researchgate.net The 3-methoxy isomer is again the most potent (EC50 = 4.5 nM). researchgate.net Interestingly, the 2-methoxy isomer (EC50 = 27 nM) is more potent than the 4-methoxy isomer (RCS-4, EC50 = 46 nM) at the CB2 receptor, indicating a differential SAR between the two receptor subtypes. researchgate.netwikipedia.org

Influence of Alkyl Chain Length on Pharmacological Profiles

The length of the N-alkyl chain on the indole ring is a well-established factor in the pharmacology of synthetic cannabinoids, generally influencing binding affinity and potency. wikidoc.orgmdpi.com Studies on various cannabimimetic indoles have shown that an N-alkyl chain of four to six carbons is often optimal for hydrophobic interactions within the receptor's binding pocket. unodc.org

In the RCS-4 series, this principle holds true. A study comparing the standard N-pentyl (five-carbon) chain with an N-butyl (four-carbon) chain revealed a significant impact on receptor potency. researchgate.net The C4 homologues of the RCS-4 isomers consistently showed reduced potency at the CB1 receptor but displayed a marked preference for the CB2 receptor (31-42 times more selective). researchgate.net

| Compound | CB1 Receptor (EC50 nM) | CB2 Receptor (EC50 nM) | Source |

|---|---|---|---|

| RCS-2 (2-methoxy, C5 chain) | 574 | 27 | researchgate.net |

| RCS-2-C4 (2-methoxy, C4 chain) | 484 | 12 | researchgate.net |

| RCS-3 (3-methoxy, C5 chain) | 54 | 4.5 | researchgate.net |

| RCS-3-C4 (3-methoxy, C4 chain) | 226 | 7.4 | researchgate.net |

| RCS-4 (4-methoxy, C5 chain) | 146 | 46 | wikipedia.org |

| RCS-4-C4 (4-methoxy, C4 chain) | 380 | 9.3 | researchgate.net |

Comparative SAR with Structurally Related Benzoylindoles and Other Synthetic Cannabinoid Classes

The structure-activity relationship (SAR) of the RCS-4 series, which includes the 2-methoxy isomer, has been explored in comparison to other synthetic cannabinoids. researchgate.net RCS-4, chemically known as (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid that has been identified in herbal smoking blends. nih.gov Its 2-methoxy isomer, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, is a positional isomer where the methoxy group is shifted on the phenyl ring. caymanchem.comresearchgate.net This subtle structural change can influence the compound's pharmacological activity.

Benzoylindoles, such as RCS-4 and its isomers, represent a significant class of synthetic cannabinoids. wikipedia.org The core structure consists of a benzoyl group attached to an indole ring, with various substitutions possible at the nitrogen of the indole and on the phenyl ring. wikipedia.org For instance, the length of the N-alkyl chain and the position of the methoxy group on the benzoyl moiety are critical determinants of cannabinoid receptor affinity and efficacy. researchgate.net

Studies on RCS-4 and its analogues have shown that they act as agonists at both human CB1 and CB2 receptors. researchgate.net The C4 homologues of RCS-4 isomers, which have a butyl chain instead of a pentyl chain, display a preference for the CB2 receptor. researchgate.net While specific binding affinity data for the this compound is not extensively documented in the provided results, it is noted to be an analogue of RCS-4. caymanchem.com It also shares structural similarities with JWH-250, another cannabimimetic indole, which exhibits high affinity for both CB1 and CB2 receptors. caymanchem.com The structural evolution of synthetic cannabinoids has seen shifts from naphthoylindoles to other groups like methoxyphenylindoles, indicating a continuous effort to modulate psychoactive and other effects. unodc.org

Table 1: Comparative Activity of RCS-4 and Related Compounds

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Receptor Preference |

| RCS-4 | 146 wikipedia.org | 46 wikipedia.org | CB2 |

| RCS-2 (3-methoxy isomer) | 54 researchgate.netresearchgate.net | 4.5 researchgate.net | CB2 |

| RCS-4 C4 homologue | 574 researchgate.netresearchgate.net | 31-42 times > CB1 researchgate.net | CB2 |

| SDB-006 | 19 researchgate.net | Not specified | CB1 |

| SDB-006 (2-fluorinated analogue) | 166 researchgate.net | Not specified | CB1 |

Cellular and Molecular Mechanisms of Action (Non-Human In Vitro)

G-Protein Coupled Receptor Activation Assays

The primary mechanism of action for synthetic cannabinoids, including the RCS-4 series, is through the activation of G-protein coupled cannabinoid receptors (GPCRs), specifically the CB1 and CB2 receptors. unodc.orgsudmed-ms.ru The interaction of these compounds with GPCRs initiates a cascade of intracellular signaling events. nih.gov

In vitro assays, such as the fluorometric imaging plate reader (FLIPR) membrane potential assay, have been utilized to determine the agonist activity of these compounds. researchgate.net This type of assay measures changes in cell membrane potential upon receptor activation. Studies have demonstrated that RCS-4 and its regioisomers, including presumably the 2-methoxy isomer, function as agonists at both human CB1 and CB2 receptors. researchgate.net For example, RCS-4 has an EC50 value of 146 nM for human CB1 receptors and 46 nM for human CB2 receptors, indicating its potency as a cannabinoid agonist. wikipedia.org The EC50 value represents the concentration of a drug that gives a half-maximal response.

Downstream Signaling Pathway Modulation

Upon activation of CB1 and CB2 receptors by agonists like the this compound, downstream signaling pathways are modulated. While specific studies on the 2-methoxy isomer's modulation of these pathways are not detailed in the provided results, the general mechanism for cannabinoid receptor agonists involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov The activation of these pathways ultimately leads to the physiological and psychoactive effects associated with these compounds. The study of positional isomers of other pharmacologically active compounds has shown that a change in the position of a functional group can significantly alter the modulation of downstream signaling pathways, such as the JNK and p38 MAPK pathways. nih.gov

Non-Human In Vivo Pharmacological Activity Studies (e.g., Biotelemetry)

In vivo studies in animal models provide crucial information about the physiological effects of synthetic cannabinoids. Biotelemetry is a technique used to monitor physiological parameters such as body temperature in conscious, freely moving animals.

A study utilizing biotelemetry in rats compared the effects of SDB-006 and RCS-4. researchgate.net Both compounds, when administered at a dose of 10 mg/kg, caused a comparable decrease in body temperature of approximately 0.7°C. researchgate.netamanote.com This hypothermic effect is a characteristic in vivo response to cannabinoid receptor activation. The study suggested that both SDB-006 and RCS-4 have a lower potency in inducing hypothermia compared to another synthetic cannabinoid, AB-CHMINACA, which produced a more significant temperature drop at a lower dose. researchgate.net Although the 2-methoxy isomer of RCS-4 was not explicitly tested in this biotelemetry study, the data for RCS-4 provides an indication of the expected in vivo cannabimimetic activity for this class of compounds. researchgate.net

Metabolic Profiling and Biotransformation Pathways

In Vitro Metabolic Studies of RCS-4 2-methoxy Isomer

As of now, specific in vitro studies using human liver microsomes or hepatocytes to detail the metabolic pathways of this compound have not been published. However, insights can be drawn from structurally analogous compounds.

Direct experimental data for the Phase I metabolism of this compound is not available. However, studies on other synthetic cannabinoids containing a 2-methoxyphenyl group, such as JWH-250 and RCS-8, indicate that hydroxylation and O-demethylation are common and significant metabolic reactions. nih.gov For the parent compound, RCS-4 (the 4-methoxy isomer), O-demethylation of the methoxyphenyl group is a major biotransformation pathway, alongside hydroxylation at various positions. nih.govoup.com It is hypothesized that the 2-methoxy isomer would undergo similar metabolic attacks, including hydroxylation on the indole (B1671886) ring or the N-pentyl chain, and demethylation of the methoxy (B1213986) group.

There are no specific in vitro studies identifying Phase II metabolites of this compound. For the vast majority of synthetic cannabinoids, including the parent RCS-4, metabolites formed during Phase I are subsequently conjugated with glucuronic acid (glucuronidation) to aid elimination. nih.govnih.gov Sulfation has also been observed as a Phase II pathway for RCS-4. nih.govnih.gov Therefore, it is anticipated that hydroxylated metabolites of the 2-methoxy isomer would also undergo extensive glucuronidation.

Characterization of Phase I Biotransformation Pathways (e.g., Hydroxylation, O-demethylation)

In Vivo Metabolic Studies in Non-Human Models

Comprehensive in vivo metabolic studies of this compound in non-human animal models have not been documented in scientific literature. Studies on the parent compound RCS-4 in pigs have identified hydroxylation on the methoxyphenyl moiety or N-pentyl side chain followed by glucuronidation, as well as O-demethylation followed by glucuronidation or sulfation, as the main metabolic steps. nih.govresearchgate.net

Data from controlled animal studies on the metabolites of this compound are not available. However, a clinical case report has provided direct evidence of its metabolism in humans. In a patient who had used a product containing the compound, metabolites were identified in urine samples. mdpi.com The detected metabolites included the parent RCS-4 ortho isomer and an indole-hydroxylated metabolite, confirming that hydroxylation is a relevant in vivo metabolic pathway for this compound. mdpi.com

Table 1: Identified Human Metabolite of this compound

| Metabolite Name | Metabolic Pathway | Source |

|---|

A direct, side-by-side comparative study of the metabolic fate of this compound and the parent RCS-4 has not been published. The parent compound, RCS-4, is known to be extensively metabolized. nih.govoup.com Its primary metabolic pathways include O-demethylation, aromatic and aliphatic hydroxylation, N-dealkylation, and oxidation of the N-pentyl chain, with the resulting metabolites being predominantly conjugated with glucuronic acid or sulfate (B86663). nih.govoup.comnih.gov While the single human case report confirms hydroxylation for the 2-methoxy isomer, it is unknown if other pathways, such as the prominent O-demethylation seen with RCS-4, occur to a similar extent. mdpi.com

Identification of Primary and Secondary Metabolites in Animal Models

Analytical Methodologies for Metabolite Identification and Elucidation

The identification of synthetic cannabinoid metabolites in biological matrices relies heavily on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) is a primary tool for the detection and quantification of these compounds and their biotransformation products in samples like urine and oral fluid. oup.comacs.org Such methods have been successfully applied in a clinical setting to identify the this compound and its hydroxylated metabolite in a patient's urine, demonstrating their suitability for detecting exposure to this specific compound. mdpi.com The development of these sensitive and specific analytical methods is crucial, as the parent compounds are often metabolized too extensively to be detected in urine samples. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | This compound, RCS-2, RCS-4 ortho isomer |

| (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | RCS-4 |

| 2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | JWH-250 |

| 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole | RCS-8 |

High-Resolution Mass Spectrometry for Metabolite Structural Elucidation

High-resolution mass spectrometry (HRMS), particularly time-of-flight (TOF) mass spectrometry, is a critical tool for identifying potential metabolites of synthetic cannabinoids. nih.gov This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent drug and its metabolites.

In the analysis of a compound like the this compound, HRMS would be used to detect mass shifts corresponding to specific metabolic reactions. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can hypothesize the biotransformations that have occurred. For instance, O-demethylation is a common pathway for synthetic cannabinoids containing a methoxy group. researchgate.netnih.gov

Table 1: Expected Mass Shifts for Potential this compound Metabolic Reactions

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydroxylation | +15.9949 | Addition of one oxygen atom |

| Dihydroxylation | +31.9898 | Addition of two oxygen atoms |

| O-Demethylation | -14.0157 | Removal of a CH₂ group |

| Carboxylation | +29.9742 | Addition of COOH group, replacing H₂ |

| N-Dealkylation (Loss of pentyl chain) | -71.0861 | Removal of the C₅H₁₁ group |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate group |

This table is predictive and based on common metabolic pathways for related synthetic cannabinoids. Specific metabolites for this compound have not been documented in the literature reviewed.

Chromatographic Separation Techniques for Metabolic Mixtures

To analyze complex biological samples like urine or plasma, metabolites must first be separated from the biological matrix and from each other. This is accomplished using chromatographic techniques, most commonly liquid chromatography (LC) or gas chromatography (GC), which are coupled to the mass spectrometer (LC-MS or GC-MS). nih.govresearchgate.net

The separation of regioisomers, such as the 2-methoxy and 4-methoxy isomers of RCS-4, and their respective metabolites is crucial and achievable with these methods. researchgate.net Capillary gas chromatography, for example, has been shown to effectively resolve the parent isomers of RCS-4. researchgate.net For metabolic analysis, reversed-phase liquid chromatography is frequently employed, using columns like a C18 and a gradient elution with solvents such as methanol (B129727) or acetonitrile (B52724) and water (often containing small amounts of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization). nih.gov The different retention times of various metabolites allow for their individual introduction into the mass spectrometer for analysis.

Table 2: General Chromatographic Techniques for Synthetic Cannabinoid Analysis

| Technique | Column Example | Mobile Phase / Carrier Gas Example | Purpose |

| Liquid Chromatography (LC) | Reversed-phase C18 | Gradient of water and methanol/acetonitrile with formic acid | Separation of Phase I and Phase II metabolites in liquid samples prior to MS. |

| Gas Chromatography (GC) | Trifluoropropyl-methyl polysiloxane capillary column | Helium | Separation of volatile parent compounds and derivatized metabolites. |

This table represents common methodologies in the field. Specific optimized conditions for the metabolites of this compound are not available.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of synthetic cannabinoids, providing the necessary separation of these compounds from complex matrices and from each other.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids. unodc.org It offers robust separation and, through mass spectrometry, provides fragmentation patterns that aid in identification. nih.gov For benzoylindoles like the RCS-4 isomers, characteristic fragment ions can be used as precursors for identification. nih.gov For instance, the ion at m/z 135 is indicative of the 4-methoxybenzoyl moiety found in RCS-4, while other fragments can arise from the cleavage of the N-pentyl group. nih.gov

However, a significant challenge with GC-MS is the potential for thermal degradation of these compounds in the injector port. Furthermore, the differentiation of positional isomers, such as the 2-methoxy, 3-methoxy, and 4-methoxy (RCS-4) isomers, can be difficult as they may exhibit very similar retention times and mass spectra. ascld.org While GC-MS is a powerful tool, it may not always provide conclusive identification for closely related isomers without reference standards for comparison. google.com Co-elution of isomers, such as JWH-018-N-(2-methylbutyl) and JWH-018-N-(3-methylbutyl), highlights the limitations in chromatographic resolution that can also affect RCS-4 isomer analysis. ascld.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) have emerged as superior techniques for the analysis of synthetic cannabinoids. nih.gov LC-based methods avoid the high temperatures of GC, thus preventing thermal degradation. LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the quantification of these compounds at very low concentrations (ng/mL) in various biological matrices. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and for distinguishing between isomers that have the same nominal mass but different exact masses. nih.gov This is particularly useful in the analysis of complex samples where multiple synthetic cannabinoids and their metabolites may be present. nih.gov Studies have demonstrated the successful application of LC-HRMS in profiling the metabolites of RCS-4 from human hepatocyte incubations, providing robust data for identifying biotransformation pathways. nih.gov

Table 1: Comparison of GC-MS and LC-MS in Synthetic Cannabinoid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS & HRMS) |

|---|---|---|

| Principle | Separation in the gas phase followed by mass analysis. | Separation in the liquid phase followed by mass analysis. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wider range of polar and non-volatile compounds. |

| Thermal Stability | Risk of thermal degradation for labile compounds. | Avoids high temperatures, preserving the integrity of the analyte. |

| Isomer Separation | Can be challenging for positional isomers with similar properties. | Often provides better resolution of isomers. |

| Sensitivity | Generally good, but can be limited by noise. | Typically offers higher sensitivity and selectivity, especially with MS/MS. |

| Matrix Effects | Less prone to ion suppression. | Can be affected by ion suppression from co-eluting matrix components. |

The differentiation of regioisomers, such as the 2-methoxy, 3-methoxy, and 4-methoxy isomers of RCS-4, is a critical analytical challenge. researchgate.net Advanced chromatographic techniques are employed to achieve the necessary resolution. This can involve the use of high-efficiency columns with smaller particle sizes (e.g., UPLC/UHPLC) and the optimization of mobile phase composition and gradient elution profiles. lgcstandards.compoliticheantidroga.gov.it The goal is to exploit the subtle differences in the physicochemical properties of the isomers to achieve baseline separation. For instance, a slow gradient was necessary to separate RCS-4 metabolites in an LC-HRMS study. nih.gov The synthesis and chromatographic analysis of all possible isomers are often required for unambiguous identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Enhanced Selectivity

Spectroscopic Techniques for Structural Confirmation

While chromatography separates the compounds, spectroscopic techniques provide the detailed structural information needed for definitive identification.

Mass spectrometry, particularly when coupled with chromatography, is a cornerstone of synthetic cannabinoid identification. Electron ionization (EI) mass spectra from GC-MS can be compared against spectral libraries for tentative identification. nih.gov However, the similarity in the fragmentation patterns of isomers can be a significant hurdle. ascld.org For example, while the methoxyphenyl acylium ion at m/z 135 is a key fragment for RCS-4, the position of the methoxy (B1213986) group may only subtly influence the relative abundances of other ions. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By selecting a specific precursor ion and inducing further fragmentation, unique product ions can be generated that may help to differentiate between isomers. nih.gov The development of comprehensive spectral libraries containing data for a wide range of synthetic cannabinoids and their isomers is crucial for improving the accuracy of identification. caymanchem.com

Infrared (IR) spectroscopy can be a valuable tool for differentiating isomers when mass spectrometry alone is insufficient. unodc.org The position of the methoxy group on the phenyl ring of RCS-4 isomers will influence the vibrational modes of the molecule, leading to distinct IR spectra. ascld.org Gas chromatography coupled with IR detection (GC-IRD) combines the separation power of GC with the structural information of IR, providing a powerful method for confirming the identity of isomers. unodc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoids. nih.gov Although not typically used for routine screening due to its lower sensitivity and higher cost, NMR is indispensable for the definitive characterization of new synthetic cannabinoids and their isomers. core.ac.uk By analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule, the exact connectivity of the atoms can be determined, allowing for the unequivocal differentiation of the 2-methoxy, 3-methoxy, and 4-methoxy isomers of RCS-4. nih.govcore.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| RCS-4 |

| RCS-4 2-methoxy isomer |

| RCS-4 3-methoxy isomer |

| JWH-018 |

| JWH-018-N-(2-methylbutyl) isomer |

| JWH-018-N-(3-methylbutyl) isomer |

| AM-679 |

Mass Spectrometry Spectral Libraries and Fragmentation Patterns for Differentiation

Development and Utilization of Reference Standards for this compound

The availability of high-purity, well-characterized reference standards is fundamental for the accurate identification and quantification of NPS in forensic and research settings. brjac.com.brunodc.org For this compound, certified reference materials (CRMs) are available from commercial suppliers. caymanchem.combioscience.co.ukchemtos.comzeptometrix.com These standards are typically provided as a solution in a solvent like methanol (B129727) at a certified concentration, and come with a comprehensive Certificate of Analysis detailing purity and characterization data. caymanchem.combioscience.co.ukchemtos.com

These reference standards are crucial for:

Method Development and Validation: Establishing and validating analytical methods, including determining retention times, mass spectra, and fragmentation patterns for confirmatory techniques like GC-MS and LC-MS/MS. mdpi.com

Calibration and Quantification: Creating calibration curves for quantitative analysis to determine the concentration of the analyte in a sample. oup.com

Quality Control: Ensuring the accuracy and reliability of analytical results in routine testing. lgcstandards.com

Table 2: Chemical and Physical Properties of this compound Reference Standard

| Property | Value | Reference |

| Chemical Name | (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)-methanone | caymanchem.combioscience.co.ukunodc.org |

| CAS Number | 1345966-76-8 | bioscience.co.ukunodc.orgchemtos.com |

| Molecular Formula | C₂₁H₂₃NO₂ | caymanchem.comunodc.orgcaymanchem.com |

| Formula Weight | 321.4 g/mol | caymanchem.combioscience.co.ukcaymanchem.com |

| Purity | ≥98% | caymanchem.combioscience.co.uk |

Challenges in Analytical Profiling of Emerging Synthetic Cannabinoids

The analytical profiling of emerging synthetic cannabinoids like this compound is fraught with challenges that stem from their proliferation and structural complexity. brjac.com.brnih.gov

A primary challenge is the sheer number and rapid turnover of these substances on the illicit market. europa.euuoa.gr Analytical methods must be constantly updated to include new compounds, which requires the timely availability of reference standards. brjac.com.brunodc.org

A significant analytical hurdle is the presence of isomers. brjac.com.brunodc.org Synthetic cannabinoids often exist as multiple positional isomers (like RCS-4 and its 2-methoxy and 3-methoxy isomers), which have the same molecular weight and can produce very similar mass spectra, making them difficult to distinguish using mass spectrometry alone. caymanchem.comnih.govojp.gov Chromatographic separation is therefore essential to differentiate between isomers. oup.comojp.gov Techniques like gas chromatography and liquid chromatography are employed to separate these closely related compounds before they enter the mass spectrometer. brjac.com.broup.com However, achieving complete separation of all isomers can be difficult. oup.com

Furthermore, the analysis of synthetic cannabinoids in complex matrices such as herbal mixtures or biological samples presents challenges due to potential interferences. brjac.com.brlcms.cz Sample preparation techniques are critical to remove interfering substances and concentrate the analytes of interest. lcms.cz The low concentrations at which these potent substances are often found also necessitate highly sensitive analytical instrumentation. brjac.com.br

Forensic Science and Research Implications

Analytical Detection of RCS-4 2-methoxy Isomer in Seized Materials

The detection of this compound in seized materials relies on advanced analytical chemistry techniques. This compound, an analogue of RCS-4, differs only in the position of the methoxy (B1213986) group on the phenyl ring. caymanchem.com It has been identified as an adulterant in herbal mixtures and as a component of clandestine drug materials, often alongside its more common regioisomer, RCS-4. caymanchem.comresearchgate.net

Forensic laboratories characterize products containing this compound to determine their composition and purity. These products are typically sold as "herbal incense" or "spice," consisting of plant material that has been sprayed or soaked with a solution of the synthetic cannabinoid. unodc.org The active compound may also be found in solid form as a crystalline powder. unodc.org

The characterization process involves several key steps:

Extraction: The synthetic cannabinoid is extracted from the herbal or powder matrix, typically using an organic solvent like methanol (B129727). researchgate.net

Analysis: A combination of chromatographic and spectrometric techniques is employed for identification. Gas chromatography-mass spectrometry (GC-MS) is a primary tool, capable of separating the compound from the mixture and providing its mass spectrum. oup.comresearchgate.net Liquid chromatography (LC) coupled with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) is also frequently used for detection and structural elucidation. nih.govnih.gov

Quantification: The concentration of the synthetic cannabinoid in seized products can vary significantly. researchgate.net Studies have shown that the amount of active substance in herbal blends can range from a few milligrams to over 150 mg per gram of material, highlighting a lack of manufacturing control. researchgate.netnih.gov

The physical and chemical properties of this compound are crucial for its identification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone | caymanchem.comunodc.org |

| CAS Number | 1345966-76-8 | caymanchem.comunodc.org |

| Molecular Formula | C21H23NO2 | caymanchem.comunodc.org |

| Formula Weight | 321.4 g/mol | caymanchem.combioscience.co.uk |

| Appearance | Typically a crystalline solid or powder | unodc.org |

| Solubility | Soluble in organic solvents such as methanol and dimethylformamide (DMF) | caymanchem.com |

A significant forensic challenge is the unambiguous differentiation of this compound from its regioisomers, particularly RCS-4 (the 4-methoxy isomer) and RCS-3 (the 3-methoxy isomer). researchgate.net These compounds have the same molecular formula and weight, and their electron ionization (EI) mass spectra are often nearly identical, as they produce equivalent major fragment ions. oup.com

While capillary gas chromatography can achieve good chromatographic separation (resolution) of these isomers, mass spectrometry alone is generally insufficient for definitive identification. oup.comresearchgate.net Research has demonstrated that a combination of analytical techniques is necessary for conclusive differentiation. oup.comunodc.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique has been shown to be effective in distinguishing between methoxy-substituted indole (B1671886) regioisomers. The vapor-phase infrared spectra provide characteristic absorption bands that can clearly identify individual isomers where mass spectrometry cannot. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the definitive assignment of the methoxy group's position on the phenyl ring. nih.govresearchgate.net

Table 2: Analytical Data for Differentiation of RCS Isomers

| Technique | This compound (RCS-2) | RCS-4 (4-methoxy isomer) | Key Differentiator | Source |

|---|---|---|---|---|

| Gas Chromatography | Resolvable retention time on specific columns (e.g., Rtx-200). | Resolvable retention time, distinct from the 2-methoxy isomer. | Different retention times under the same chromatographic conditions. | oup.com |

| Mass Spectrometry (EI-MS) | Produces major fragment ions similar to other isomers. | Produces major fragment ions similar to other isomers. | EI mass spectra are very similar and not suitable for unambiguous differentiation. | oup.com |

| Infrared Spectroscopy (IR) | Shows characteristic absorption bands distinct from other isomers. | Shows characteristic absorption bands distinct from other isomers. | The shape and relative intensities of numerous bands in the vapor-phase spectra allow for clear identification. | oup.com |

| NMR Spectroscopy | Unique chemical shifts and coupling constants in 1H and 13C spectra. | Unique chemical shifts and coupling constants in 1H and 13C spectra. | Provides definitive structural confirmation of the methoxy group's position. | nih.govresearchgate.net |

Characterization of Adulterated Products and Mixtures

Role in Understanding the Evolving Landscape of Novel Psychoactive Substances (NPS)

The appearance of this compound is emblematic of the trends within the NPS market. Clandestine producers constantly modify chemical structures to create substances that are not yet controlled by legislation but are designed to mimic the effects of established illicit drugs. researchgate.netnih.gov The relationship between JWH-018, its methoxy-substituted derivative RCS-4, and the subsequent emergence of the this compound illustrates this evolutionary pattern. oup.comresearchgate.net

The existence of such regioisomers highlights several key aspects of the NPS phenomenon:

Circumvention of Legislation: By making slight structural modifications, such as moving a functional group, manufacturers attempt to stay one step ahead of legal controls. researchgate.net

Proliferation of Analogues: The identification of RCS-4 was quickly followed by the appearance of not only its regioisomers (like the 2-methoxy and 3-methoxy versions) but also homologues with different alkyl chain lengths (e.g., RCS-4 C4 homologue). researchgate.netresearchgate.net

Challenges for Forensic Intelligence: The rapid emergence of these substances requires constant market monitoring and rapid development of analytical methods to track the spread of new compounds. unodc.orgunodc.org The fact that analogues like the this compound may not be explicitly regulated in many jurisdictions, despite likely having activity at cannabinoid receptors, means they can proliferate on the market. researchgate.net

Development of Harmonized Analytical Methodologies for Forensic Laboratories

The global and fast-paced nature of the NPS market necessitates the development of harmonized and validated analytical methodologies for forensic laboratories worldwide. unodc.orgunodc.org Organizations like the United Nations Office on Drugs and Crime (UNODC) have initiated programs to establish recommended methods of analysis to ensure that results are reliable and comparable between different laboratories. unodc.orgunodc.org

For a compound like this compound, a harmonized approach would include:

Availability of Reference Materials: The vital importance of certified reference materials and spectral libraries cannot be overstated, as they are essential for the positive identification of unknown substances. unodc.orgunodc.org

Validated Multi-Tiered Approach: A recommended workflow often involves a screening technique followed by one or more confirmation techniques. For example, Thin-Layer Chromatography (TLC) can be used as a rapid and inexpensive screening tool to reduce the number of samples requiring more advanced analysis. unodc.org GC-MS can then be used for confirmation, but for isomers like RCS-4 2-methoxy, further analysis with techniques like GC-IR or NMR is required for unambiguous identification. oup.comunodc.org

Continuous Knowledge Sharing: Forensic analysts must stay current with trends in drug analysis by consistently following forensic science literature and participating in information-sharing networks. unodc.orgunodc.org This allows for the rapid dissemination of analytical data and methods for newly identified NPS. nih.gov

By establishing these harmonized practices, the global forensic community can more effectively identify, characterize, and monitor the spread of NPS like this compound, providing crucial data for law enforcement, public health, and legislative bodies. unodc.orgunodc.org

Legislative and Regulatory Considerations from a Scientific Perspective

Scientific Challenges in Global Monitoring and Early Warning Systems for Novel Synthetic Cannabinoids

The proliferation of novel synthetic cannabinoids (NSCs) like the RCS-4 2-methoxy isomer presents formidable challenges to global monitoring and early warning systems. These systems, such as the European Union's Early Warning System (EU EWS) and the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA), are designed to detect, assess, and respond to the threats posed by NPS. researchgate.neteuropa.euunodc.org However, the chemical diversity and rapid emergence of new compounds strain the capabilities of these networks.

A primary scientific challenge lies in the analytical detection and identification of new substances. The this compound, for instance, is an analogue of RCS-4, differing only in the position of the methoxy (B1213986) group on the phenyl ring. caymanchem.com This subtle structural variation can make it difficult to distinguish from its parent compound and other isomers using standard forensic toxicology methods like gas chromatography-mass spectrometry (GC-MS) without updated reference standards and spectral libraries. medwinpublishers.comuva.nl Forensic laboratories must constantly adapt their methods to keep pace with the ever-changing chemical landscape of NPS. medwinpublishers.com

The sheer volume of new substances further complicates monitoring efforts. The UNODC reported that by the end of 2019, approximately 280 synthetic cannabinoids had been identified. nih.gov This number continues to grow, with clandestine chemists regularly developing new compounds by making slight modifications to existing structures. nih.govmdpi.com This rapid diversification means that by the time a specific compound is identified and placed under international control, numerous new, unregulated analogues may have already appeared on the market. mdpi.com

Furthermore, the information shared through early warning systems needs to be timely and actionable for it to be effective. unodc.org This requires a coordinated effort between law enforcement, forensic laboratories, and public health officials at national and international levels. europa.eu The EU EWS, for example, relies on a network of 29 national early warning systems, Europol, the European Medicines Agency, and the European Commission to function effectively. europa.eu

Scientific Basis for Structural Analog Control and Generic Legislation

In response to the rapid emergence of NPS, many countries have moved towards structural analogue control and generic legislation. nih.govvu.lt This approach aims to regulate entire classes of chemical compounds based on their core chemical structure, rather than scheduling individual substances one by one. researchgate.net The scientific basis for this legislative strategy is rooted in the principle of structure-activity relationships.

Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating the same cannabinoid receptors (CB1 and CB2) in the brain. europa.eu Research has shown that specific structural features are crucial for this activity. For many synthetic cannabinoids, this includes a core indole (B1671886) or indazole structure, a linker, and a side chain. wikipedia.org

By defining a core chemical scaffold and specifying a range of possible substitutions and modifications, generic legislation can proactively ban entire families of compounds that are likely to have similar psychoactive effects. vu.lt For example, a study on RCS-4 and its regioisomers and C4 homologues found that all tested compounds demonstrated agonist activity at both CB1 and CB2 receptors. researchgate.net This provides a scientific rationale for controlling not just RCS-4, but also its isomers like the 2-methoxy variant, under a single legislative framework.

However, this approach is not without its scientific challenges. A key difficulty is crafting a legal definition that is broad enough to capture future chemical modifications without unintentionally criminalizing legitimate research or industrial chemicals. nih.govresearchgate.net The complexity of chemical nomenclature can also pose problems for enforcement. nih.govresearchgate.net Furthermore, some argue that this approach can hinder the development of new medical treatments by restricting research into potentially beneficial compounds. researchgate.nettni.org For instance, cannabidiol (B1668261) (CBD), a non-psychoactive cannabinoid with potential therapeutic uses, is structurally similar to THC. tni.org

Research into Circumvention Strategies and New Compound Development

The legislative control of synthetic cannabinoids has led to a continuous "cat-and-mouse game" between lawmakers and clandestine chemists. mdpi.com As soon as one class of compounds is regulated, manufacturers alter the chemical structures to create new, unscheduled substances that circumvent the law. mdpi.comous-research.no This has driven research into understanding these circumvention strategies and predicting the development of new compounds.

One common strategy is the creation of positional isomers, such as the this compound. By simply moving a functional group on the molecule, a new, technically legal compound can be created. caymanchem.com Another approach involves altering the length of alkyl side chains or substituting different chemical groups at various positions on the core structure. nih.gov

Recent trends have shown a move towards even greater structural diversity. Following China's class-wide control of synthetic cannabinoids in 2021, a new class of compounds known as "OXIZIDs" (N-alkylisatin-acylhydrazones) emerged, which may not be covered by the existing legislation. unodc.org This highlights the ingenuity of clandestine chemists in developing novel scaffolds to evade legal controls.

Q & A

Q. How can researchers leverage open-access databases to contextualize this compound’s pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.